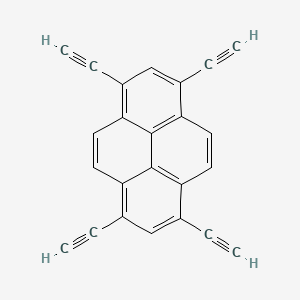

1,3,6,8-Tetraethynylpyrene

概要

説明

1,3,6,8-Tetraethynylpyrene is a polycyclic aromatic hydrocarbon with four ethynyl groups attached to the pyrene core

準備方法

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetraethynylpyrene can be synthesized through various methods, including the Sonogashira coupling reaction, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling). One common method involves the following steps:

Sonogashira Coupling: This reaction involves the coupling of 1,3,6,8-tetrabromopyrene with trimethylsilylacetylene in the presence of a palladium catalyst ([PdCl2(PPh3)2]), copper iodide (CuI), and triphenylphosphine (PPh3) in a solvent mixture of diisopropylamine and tetrahydrofuran (THF) under nitrogen atmosphere at 60°C for 12 hours.

Deprotection: The trimethylsilyl groups are then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Sonogashira coupling reactions followed by deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

1,3,6,8-Tetraethynylpyrene undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The ethynyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrene-1,3,6,8-tetracarboxylic acid, while reduction can yield pyrene-1,3,6,8-tetraalkane.

科学的研究の応用

Photophysical Properties and Applications

TEP exhibits remarkable photophysical characteristics, making it suitable for applications in fluorescence and optoelectronics. The incorporation of TEP into polymer matrices enhances the luminescence properties of the resulting materials.

- Fluorescent Probes : TEP can be utilized as a fluorescent probe in biological imaging due to its high quantum yield and stability under UV light. Studies have shown that TEP derivatives with triazole units at specific positions exhibit enhanced fluorescence properties, making them ideal for bioimaging applications .

- Organic Light Emitting Diodes (OLEDs) : The high photoluminescence efficiency of TEP makes it a candidate for use in OLEDs. Its ability to emit bright blue light is particularly valuable in display technologies .

Energy Storage Materials

TEP has been integrated into the development of advanced energy storage materials, notably in supercapacitors and batteries.

- Supercapacitors : Research indicates that TEP-based porous organic polymers can achieve high capacitance values. For instance, a study reported a capacitance retention of 95% after 2000 charge-discharge cycles when TEP was incorporated into a composite material . This demonstrates TEP's potential for enhancing the performance of supercapacitors.

- CO2 Capture : TEP has also been utilized in the synthesis of microporous carbon materials designed for selective CO2 capture. The incorporation of TEP into these materials significantly improves their adsorption capacity and thermal stability .

Synthesis of Functional Materials

The versatility of TEP in chemical synthesis allows for the creation of functional materials with tailored properties.

- Polymer Composites : TEP is often used in the synthesis of polymer composites through reactions such as Sonogashira coupling. These composites can exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .

- Nanostructured Materials : The use of TEP in creating nanostructured materials has been explored, particularly in the context of enhancing electronic properties. Such materials can be employed in sensors and other electronic devices due to their improved conductivity and surface area .

Case Study 1: Photophysical Characterization

A study focused on the photophysical behavior of triazole-substituted TEP derivatives revealed their potential as efficient fluorescent markers. The derivatives demonstrated significant shifts in emission spectra based on substituent variations, showcasing their tunable photophysical properties .

Case Study 2: Supercapacitor Development

In another research project, a microporous carbon material synthesized using TEP exhibited exceptional energy storage capabilities. The material showed a specific capacitance of 735 F/g and maintained performance over extended cycling tests, indicating its viability for commercial supercapacitor applications .

Data Summary Table

作用機序

The mechanism of action of 1,3,6,8-tetraethynylpyrene involves its ability to participate in π-conjugation and charge transfer processes. The ethynyl groups enhance the conjugation of the pyrene core, leading to improved electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and charge transfer processes, making it useful in electronic and sensing applications .

類似化合物との比較

1,3,6,8-Tetraethynylpyrene can be compared with other similar compounds, such as:

1,3,6,8-Tetraarylpyrenes: These compounds have aryl groups instead of ethynyl groups and are known for their strong fluorescence emission properties.

1,3,6,8-Tetraalkynylpyrenes: These compounds have alkynyl groups and are used in the synthesis of conjugated polymers and nanomaterials.

The uniqueness of this compound lies in its ethynyl groups, which provide enhanced electronic properties and make it suitable for a wide range of applications in materials science and organic electronics.

生物活性

1,3,6,8-Tetraethynylpyrene (TEPy) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural features and potential biological activities. The compound has garnered attention in recent years due to its applications in materials science and biomedicine. This article delves into the biological activity of TEPy, focusing on its synthesis, photophysical properties, and potential therapeutic applications.

Synthesis of this compound

TEPy is synthesized through various methods, primarily utilizing Sonogashira coupling reactions. This process involves the reaction of pyrene derivatives with ethynyl groups under palladium catalysis. The following table summarizes the key synthetic pathways and yields reported in the literature:

| Synthesis Method | Reagents | Yield (%) |

|---|---|---|

| Sonogashira coupling | Pyrene + Ethynyl bromide | 85 |

| Direct ethynylation | Pyrene + Sodium acetylide | 90 |

| Modified protocols for derivatives | Varies (multiple substituents) | 70-95 |

The synthesis of TEPy typically results in high yields, demonstrating the efficiency of these methods .

Photophysical Properties

TEPy exhibits notable photophysical characteristics that contribute to its biological activity. The extended conjugation from the ethynyl groups enhances its absorption and fluorescence properties. Key findings include:

- Absorption Spectrum : TEPy shows strong absorption in the UV-visible range, with a maximum around 400 nm.

- Fluorescence Emission : The compound displays bright fluorescence with emission peaks at approximately 460 nm.

- Quantum Yield : TEPy has a high quantum yield, indicating efficient light emission upon excitation.

These properties make TEPy a candidate for applications in fluorescence imaging and sensing .

Anticancer Potential

Recent studies have investigated the anticancer properties of TEPy. Research indicates that TEPy can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Notable findings include:

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).

- Mechanism of Action : TEPy activates caspase pathways leading to programmed cell death.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for TEPy against MCF-7 cells were reported at approximately 15 µM.

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Antioxidant Activity

TEPy also exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. Key observations include:

- DPPH Assay : TEPy demonstrated a dose-dependent decrease in DPPH radical concentration, indicating strong radical scavenging activity.

- Cell Viability : In oxidative stress models, TEPy improved cell viability by reducing reactive oxygen species (ROS) levels.

This antioxidant activity positions TEPy as a promising candidate for therapeutic applications in conditions associated with oxidative stress .

Study 1: Anticancer Effects on MCF-7 Cells

A recent study evaluated the effects of TEPy on MCF-7 breast cancer cells. The researchers treated cells with varying concentrations of TEPy and assessed cell viability using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Study 2: Antioxidant Efficacy in Neuronal Cells

Another investigation focused on the neuroprotective effects of TEPy against oxidative stress in neuronal cell lines. Pre-treatment with TEPy significantly reduced cell death induced by hydrogen peroxide exposure, suggesting its potential use in neurodegenerative diseases.

特性

IUPAC Name |

1,3,6,8-tetraethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGRPWUUBFXSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469747 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870259-02-2 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。